molecular formula C12H17NO2S B4428029 1-[(3-methylbenzyl)sulfonyl]pyrrolidine

1-[(3-methylbenzyl)sulfonyl]pyrrolidine

Cat. No.: B4428029
M. Wt: 239.34 g/mol
InChI Key: VKPKFELOZMKSDK-UHFFFAOYSA-N
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Description

1-[(3-Methylbenzyl)sulfonyl]pyrrolidine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of sulfonamides, a group renowned for their wide-ranging therapeutic properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities . The molecular structure combines a pyrrolidine ring, a versatile nitrogen-containing heterocycle, with a 3-methylbenzylsulfonyl group. The pyrrolidine ring is a privileged scaffold in drug discovery due to its sp3-hybridization, which allows for efficient exploration of three-dimensional pharmacophore space and can contribute to improved solubility and metabolic profile of potential drug candidates . This specific structural motif makes the compound a valuable building block for the design and synthesis of novel bioactive molecules. Researchers utilize this reagent in the development of new synthetic methods and as a key intermediate in constructing more complex chemical entities. Its applications are primarily found in pharmaceutical research, where it can be used to study structure-activity relationships (SAR) and to create libraries of compounds for high-throughput screening against various biological targets . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-5-4-6-12(9-11)10-16(14,15)13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPKFELOZMKSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methylbenzyl)sulfonyl]pyrrolidine typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Scientific Research Applications

Medicinal Chemistry Applications

TRP Channel Modulation
One significant application of 1-[(3-methylbenzyl)sulfonyl]pyrrolidine is its use as a precursor in the synthesis of compounds that act as antagonists to Transient Receptor Potential (TRP) channels. These channels play crucial roles in various physiological processes and are implicated in conditions such as chronic pain and asthma. The compound serves as a starting material for synthesizing TRP channel antagonists, which have therapeutic potential in treating these ailments .

Pharmacological Studies
Research indicates that derivatives of pyrrolidine compounds exhibit activity against TRPA1 channels, which are involved in pain sensation and inflammatory responses. The sulfonamide group present in this compound enhances the solubility and bioavailability of the resulting pharmacological agents .

Organic Synthesis

Building Block for Chiral Catalysts
this compound is utilized in the synthesis of chiral organocatalysts. The unique structural features of pyrrolidine allow it to facilitate enantioselective transformations, making it valuable in asymmetric synthesis. Recent advances have shown that pyrrolidine derivatives can catalyze various reactions with high enantioselectivity, thus expanding their utility in synthetic organic chemistry .

Asymmetric Synthesis
The compound has been employed in asymmetric synthesis methodologies, particularly in the formation of chiral amines and other nitrogen-containing compounds. Its ability to function as a chiral auxiliary or catalyst enhances the efficiency and selectivity of these reactions, which are vital for producing pharmaceuticals with specific stereochemistry .

Case Study 1: TRP Channel Antagonists

A patent describes methods for preparing 1-arylsulfonyl-pyrrolidine derivatives that act as TRP channel antagonists. These compounds demonstrated efficacy in preclinical models for pain management and respiratory diseases, highlighting the therapeutic potential of sulfonyl-pyrrolidine derivatives .

Case Study 2: Asymmetric Catalysis

Recent studies have demonstrated the use of this compound as a catalyst in Michael addition reactions. In these studies, the compound facilitated the formation of chiral products with high yields and enantiomeric excess, showcasing its effectiveness as a chiral catalyst .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryTRP Channel Antagonist PrecursorEffective in managing pain and asthma
Organic SynthesisChiral CatalystHigh enantioselectivity in reactions
Asymmetric SynthesisBuilding BlockEnhanced yields and stereoselectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(3-methylbenzyl)sulfonyl]pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of pyrrolidine using 3-methylbenzylsulfonyl chloride under basic conditions. Key steps include:

Nucleophilic substitution : Pyrrolidine reacts with the sulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) as solvent.

Base selection : Triethylamine or potassium carbonate is used to neutralize HCl byproducts.

Purification : Extraction with ethyl acetate and column chromatography.
Optimization strategies include:

  • Temperature control : Heating (e.g., 50–60°C) improves reaction kinetics.

  • Solvent choice : Polar aprotic solvents (DMF) enhance solubility of intermediates.

  • Catalyst use : Microwave-assisted synthesis reduces reaction time (e.g., from 20 hours to 2 hours) .

    Synthetic Method Solvent Base Yield Reference
    Conventional heatingDCMTriethylamine~85%
    Microwave-assistedDMFK₂CO₃~93%

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :

  • 1H NMR : Expect signals for pyrrolidine protons (δ 3.30–3.33 ppm, multiplet) and aromatic protons (δ 7.20–7.50 ppm).
  • 13C NMR : Sulfonyl carbon appears at ~115 ppm; pyrrolidine carbons at 45–50 ppm.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%).
  • Mass Spectrometry : Molecular ion peak at m/z 283.4 (M+H⁺) .

Q. What are the key physicochemical properties of this compound, and how do they influence its research applications?

  • Methodological Answer :

  • Molecular weight : 283.4 g/mol (calculated).

  • Solubility : Soluble in DMSO (>10 mg/mL) and ethanol, but insoluble in water.

  • Stability : Stable at room temperature for 6 months if stored in anhydrous conditions.
    These properties dictate its use in in vitro assays (e.g., solubility in cell culture media) and storage protocols .

    Property Value Impact on Research
    Solubility in DMSO>10 mg/mLSuitable for stock solutions
    Melting Point120–122°C (predicted)Indicates crystalline purity

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for preclinical studies?

  • Methodological Answer :

  • Scale-up challenges : Exothermic reactions require controlled addition of sulfonyl chloride to prevent side reactions.
  • Catalyst screening : Test alternative bases (e.g., DBU) to improve reaction efficiency.
  • Workflow integration : Use continuous-flow reactors for consistent mixing and temperature control.
    Example: A scaled-up version of ’s method achieved 89% yield by replacing DMF with toluene to simplify purification .

Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfonylated pyrrolidine derivatives?

  • Methodological Answer :

  • Assay standardization : Re-test the compound under uniform conditions (e.g., 10 µM concentration in HEK293 cells).
  • Structural analogs : Compare with trifluoromethyl-substituted analogs (e.g., ’s compound) to isolate substituent effects.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to 3-methylbenzyl vs. naphthalene sulfonyl groups .

Q. What methodological approaches are employed to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or pyrrolidine positions.

Biological testing : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.

QSAR modeling : Correlate logP, polar surface area, and steric parameters with IC₅₀ values.
Example: ’s pyrrolidine carboxylate derivatives showed enhanced activity with electron-withdrawing groups .

Derivative Substituent IC₅₀ (nM) Reference
Parent compound3-methylbenzyl250
Trifluoromethyl analogCF₃ at benzyl180

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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